Cas no 147497-41-4 (2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one)
2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1(2H)-Isoquinolinone, 6-bromo-2-(phenylmethyl)-
- 2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one
- DAGABNNMLDZJPR-UHFFFAOYSA-N
- 2-Benzyl-6-bromoisoquinolin-1(2H)-one
- F15658
- 147497-41-4
- 2-benzyl-6-bromo-isoquinolin-1-one
- DB-111910
- 2-benzyl-6-bromo-1,2-dihydro-1-oxoisoquinoline
- 2-benzyl-6-bromoisoquinolin-1-one
- SCHEMBL2120980
-
- Inchi: 1S/C16H12BrNO/c17-14-6-7-15-13(10-14)8-9-18(16(15)19)11-12-4-2-1-3-5-12/h1-10H,11H2
- InChI Key: DAGABNNMLDZJPR-UHFFFAOYSA-N
- SMILES: BrC1C=CC2C(N(C=CC=2C=1)CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 313.01026
- Monoisotopic Mass: 313.01023g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- Density: 1.484±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.02 g/l) (25 º C),
- PSA: 20.31
2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM263939-1g |
2-Benzyl-6-bromoisoquinolin-1(2H)-one |
147497-41-4 | 97% | 1g |
$556 | 2021-08-18 | |
| Chemenu | CM263939-1g |
2-Benzyl-6-bromoisoquinolin-1(2H)-one |
147497-41-4 | 97% | 1g |
$*** | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0245-100MG |
2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one |
147497-41-4 | 95% | 100MG |
¥ 858.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0245-250MG |
2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one |
147497-41-4 | 95% | 250MG |
¥ 1,372.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0245-500MG |
2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one |
147497-41-4 | 95% | 500MG |
¥ 2,283.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0245-1G |
2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one |
147497-41-4 | 95% | 1g |
¥ 3,425.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0245-5G |
2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one |
147497-41-4 | 95% | 5g |
¥ 10,276.00 | 2023-04-06 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0245-10G |
2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one |
147497-41-4 | 95% | 10g |
¥ 17,127.00 | 2023-04-06 | |
| Ambeed | A289961-1g |
2-Benzyl-6-bromoisoquinolin-1(2H)-one |
147497-41-4 | 97% | 1g |
$594.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTKB0245-100mg |
2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one |
147497-41-4 | 95% | 100mg |
¥857.0 | 2024-04-24 |
2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one Suppliers
2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one
Comprehensive Overview of 2-Benzyl-6-bromo-1,2-dihydroisoquinolin-1-one (CAS No. 147497-41-4)
2-Benzyl-6-bromo-1,2-dihydroisoquinolin-1-one (CAS No. 147497-41-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This heterocyclic molecule features a dihydroisoquinolinone core substituted with a benzyl group at the 2-position and a bromine atom at the 6-position. Its unique structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways.
The compound's CAS number 147497-41-4 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Researchers often explore its reactivity in cross-coupling reactions, leveraging the bromo substituent for further functionalization. Recent studies highlight its potential as a precursor for kinase inhibitors, aligning with the growing demand for targeted therapies in oncology and autoimmune diseases.
In the context of current scientific trends, 2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one intersects with several high-interest topics. For instance, its structural similarity to isoquinoline alkaloids links it to natural product research—a field experiencing resurgence due to interest in sustainable drug discovery. Additionally, its brominated aromatic system aligns with discussions on halogen bonding in medicinal chemistry, a mechanism exploited to enhance drug-receptor interactions.
From a synthetic perspective, this compound exemplifies the strategic use of directed ortho-metalation (DoM) techniques. Chemists frequently inquire about optimal conditions for its bromination or subsequent Suzuki-Miyaura couplings, reflecting broader industry priorities around atom-economical transformations. Such queries dominate forums like ResearchGate and PubMed, underscoring its relevance in modern organic methodology.
Environmental and safety considerations also shape discourse around CAS 147497-41-4. While not classified as hazardous under major regulatory frameworks, its handling requires standard laboratory precautions. This aligns with the pharmaceutical industry's emphasis on green chemistry principles, where researchers seek to minimize waste during multi-step syntheses involving such intermediates.
Analytical characterization of 2-benzyl-6-bromo-dihydroisoquinolinone typically involves advanced techniques like NMR spectroscopy (particularly 1H and 13C) and high-resolution mass spectrometry (HRMS). These methods address common user questions regarding purity assessment and structural confirmation—key concerns for quality control in contract research organizations (CROs).
The compound's patent landscape reveals applications in neuroprotective agent development, coinciding with rising global focus on neurodegenerative disorders. This connection positions 147497-41-4 as a molecule of interest in academic and industrial Alzheimer's/Parkinson's research programs, where modified isoquinoline scaffolds show promise in modulating protein aggregation pathways.
Supply chain dynamics for 2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one reflect broader trends in fine chemical distribution. With major suppliers listing it as a building block, procurement strategies often emphasize batch-to-batch consistency—a priority echoed in recent LinkedIn discussions among process chemists.
Emerging computational approaches, including density functional theory (DFT) studies, have been applied to predict the reactivity of this brominated derivative. Such in silico analyses respond to the pharmaceutical industry's drive toward rational drug design, reducing empirical screening efforts.
In summary, 2-benzyl-6-bromo-1,2-dihydroisoquinolin-1-one (CAS 147497-41-4) represents a versatile scaffold bridging multiple disciplines. Its continued study addresses both fundamental chemical questions and applied therapeutic challenges, ensuring its place in contemporary research workflows across academic and industrial settings.
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